Hexachlorocyclohexane
Overview
Description
It has been used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies . Hexachlorocyclohexane is a neurotoxin that interferes with gamma-aminobutyric acid neurotransmitter function by interacting with the gamma-aminobutyric acid receptor-chloride channel complex at the picrotoxin binding site .
Mechanism of Action
Target of Action
Lindane, also known as gamma-hexachlorocyclohexane (γ-HCH), primarily targets the gamma-aminobutyric acid (GABA) receptor-chloride channel complex . GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition .
Mode of Action
Lindane acts as a neurotoxin, interfering with GABA neurotransmitter function by interacting with the GABA A receptor-chloride channel complex at the picrotoxin binding site . This interaction blocks the GABA-gated chloride channels, reducing neuronal inhibition, which leads to hyperexcitation of the central nervous system .
Biochemical Pathways
Lindane affects various biochemical pathways. It is absorbed by parasites and their ova through the exoskeleton, stimulating the nervous system and resulting in seizures and death of the parasite . Aerobic and anaerobic microorganisms follow different metabolic pathways to degrade lindane. A variety of enzymes participate in lindane degradation pathways, including dehydrochlorinase (LinA), dehalogenase (LinB), dehydrogenase (LinC), and reductive dechlorinase (LinD) .
Pharmacokinetics
Lindane is slowly and incompletely absorbed through intact skin when applied topically, from the gastrointestinal tract when ingested, and through the mucous membranes when inhaled . Following topical application, about 5.6–13% (mean 9.3%) of the dose is absorbed systemically .
Result of Action
The molecular and cellular effects of Lindane’s action are significant. Lindane is a neurotoxin that affects the nervous system, liver, and kidneys . It may also be a carcinogen . Lindane’s interaction with the GABA receptor leads to hyperexcitation of the central nervous system, resulting in seizures and death of the parasite .
Action Environment
Environmental factors significantly influence Lindane’s action, efficacy, and stability. The distribution of Lindane and other hexachlorocyclohexanes in the environment is influenced by various factors . The behavior of isolated strains and the microorganisms when present in a community is altogether different, which can affect the degradation of Lindane . Therefore, there is a need to develop new technology which will identify the minor component of the microbial community involved in degradation because the minor part might have profound effect on degradation .
Biochemical Analysis
Biochemical Properties
Lindane interacts with several enzymes and proteins. A variety of enzymes participate in Lindane degradation pathways, including dehydrochlorinase, dehalogenase, dehydrogenase, and reductive dechlorinase . Lindane’s interaction with these enzymes leads to its transformation into non-toxic and environmentally safe metabolites .
Cellular Effects
Lindane primarily acts on the γ-aminobutyric acid (GABA) receptor/chloride ionophore complex, which leads to hyperexcitation of the central nervous system (CNS) and results in paralysis, convulsions, and even death . This shows how Lindane influences cell function and impacts cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, Lindane exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its excitatory action on the nervous system is due to its interaction with the GABA receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, Lindane degradation by bacterial strains was observed over a period of 15 days . The degradation of Lindane led to the formation of γ-pentachlorocyclohexene (γ-PCCH) as the primary degradation metabolite .
Dosage Effects in Animal Models
The effects of Lindane vary with different dosages in animal models. Its insecticidal activity is due to its excitatory action on the nervous system . High doses can lead to adverse effects such as paralysis, convulsions, and even death .
Metabolic Pathways
Lindane is involved in several metabolic pathways. Aerobic and anaerobic microorganisms follow different metabolic pathways to degrade Lindane . The degradation process involves several enzymes and cofactors .
Transport and Distribution
It is known that microbes, particularly Gram-negative bacteria, can transform Lindane into non-toxic and environmentally safe metabolites .
Subcellular Localization
It is known that Lindane primarily acts on the GABA receptor/chloride ionophore complex located in the central nervous system .
Preparation Methods
Hexachlorocyclohexane is synthesized through the photochemical chlorination of benzene with ultraviolet light . During this process, a mixture of several stereoisomers is obtained, including alpha-hexachlorocyclohexane, beta-hexachlorocyclohexane, gamma-hexachlorocyclohexane, delta-hexachlorocyclohexane, and epsilon-hexachlorocyclohexane . The gamma isomer is then isolated and purified to produce lindane . Industrial production methods involve large-scale chlorination processes and subsequent purification steps to ensure the high purity of the gamma isomer .
Chemical Reactions Analysis
Hexachlorocyclohexane undergoes various chemical reactions, including dehydrogenation, dechlorination, hydroxylation, dehydrochlorination, and mineralization . Common reagents and conditions used in these reactions include dehydrochlorinase, dehalogenase, dehydrogenase, and reductive dechlorinase enzymes . Major products formed from these reactions include non-toxic and environmentally safe metabolites .
Scientific Research Applications
Hexachlorocyclohexane has been extensively studied for its applications in various fields. In chemistry, it is used as a model compound for studying the degradation of organochlorine pesticides . In biology, lindane is used to study the effects of neurotoxins on the nervous system . In medicine, it is used as a second-line treatment for lice and scabies . In industry, lindane has been used as an agricultural insecticide to protect crops from pests .
Comparison with Similar Compounds
Hexachlorocyclohexane is one of several isomers of this compound, including alpha-hexachlorocyclohexane and beta-hexachlorocyclohexane . These isomers are notably more toxic than lindane and lack its insecticidal properties . Other similar compounds include kepone and pentachlorobenzene, which are also chlorinated pesticides . This compound’s uniqueness lies in its specific interaction with the gamma-aminobutyric acid receptor-chloride channel complex, making it an effective insecticide and pharmaceutical treatment .
Properties
IUPAC Name |
1,2,3,4,5,6-hexachlorocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl6, Array | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
Source | CAMEO Chemicals | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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DSSTOX Substance ID |
DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |
Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | beta-Hexachlorocyclohexane | |
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Record name | Lindane | |
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Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | delta-Hexachlorocyclohexane | |
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Record name | epsilon-Hexachlorocyclohexane | |
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Record name | (+)-α-Hexachlorocyclohexane | |
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Molecular Weight |
290.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Solubility |
Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |
Record name | Lindane | |
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Record name | Hexachlorocyclohexanes | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Density |
1.675, 1.9 g/cm³ | |
Record name | Hexachlorocyclohexanes | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Vapor Pressure |
VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |
Record name | Hexachlorocyclohexanes | |
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Mechanism of Action |
Lindane is an organochloride insecticide that has similar neurotoxic protperties to DDT. It exerts its parasiticidal action by being directly absorbed through the parasite's exoskeleton (primarily lice, or scabies) and their ova. The gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex is the primary site of action for lindane, and other insecticides such as endosulfan, and fipronil. Blockage of the GABA-gated chloride channel reduces neuronal inhibition, which leads to hyperexcitation of the central nervous system. This results in paralysis, convulsions, and death. Lindane has very low ovicidal activity. | |
Record name | Lindane | |
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Impurities |
The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |
Record name | Hexachlorocyclohexanes | |
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Color/Form |
White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |
CAS No. |
608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |
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Record name | Lindane [USAN:USP:INN:BAN] | |
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Record name | alpha-Hexachlorocyclohexane | |
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Record name | beta-Hexachlorocyclohexane | |
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Record name | delta-Hexachlorocyclohexane | |
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Record name | epsilon-HCH | |
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Record name | lindane | |
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Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | beta-Hexachlorocyclohexane | |
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Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | epsilon-Hexachlorocyclohexane | |
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Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |
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Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LINDANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hexachlorocyclohexanes | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |
Record name | Lindane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00431 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexachlorocyclohexanes | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does lindane exert its insecticidal effects?
A1: Lindane primarily targets the nervous system of insects. It acts as a non-competitive antagonist of gamma-aminobutyric acid A (GABAA) receptors, disrupting chloride ion channel function and leading to neuronal hyperexcitation and death. []
Q2: Does lindane affect the mammalian nervous system?
A2: Yes, lindane can also impact the mammalian nervous system, including humans. Similar to its action in insects, it interacts with GABAA receptors, potentially leading to convulsions and other neurological effects. [, ] Research on rat brain regions like the dentate gyrus reveals that lindane exposure increases neuronal excitability, mimicking the effects of GABA antagonist drugs. []
Q3: What other cellular processes are affected by lindane exposure?
A3: Studies have shown that lindane exposure can alter various cellular processes, including:
- Lipid Metabolism: Lindane exposure modifies lipid metabolism in rat enterocytes, decreasing acetate incorporation into cholesterol and affecting membrane fluidity. []
- Gap Junction Communication: Lindane acts as a gap junction blocker, suppressing the formation of connexin43 gap junctions and impacting steroidogenesis in rat granulosa cells. []
- Immune Function: Lindane exposure affects immune responses in rainbow trout, impacting both nonspecific and specific immunity. []
- Oxidative Stress: Lindane induces oxidative stress in various tissues, including the brain, leading to increased lipid peroxidation and alterations in antioxidant enzyme activities. [, ]
Q4: What is the molecular formula and weight of lindane?
A4: Lindane, the gamma isomer of hexachlorocyclohexane (γ-HCH), has the molecular formula C6H6Cl6 and a molecular weight of 290.83 g/mol.
Q5: How stable is lindane in the environment?
A5: Lindane is highly persistent in the environment due to its recalcitrant chlorine groups. It can persist in soil for several years and can be transported long distances through air and water. [, ] This persistence poses a significant environmental concern.
Q6: Have any computational studies been conducted on lindane?
A6: While specific computational studies on lindane were not mentioned in the provided research, computational chemistry techniques like QSAR (Quantitative Structure-Activity Relationship) modeling can be valuable tools to predict the toxicity and environmental fate of lindane and related compounds.
Q7: How do structural modifications of lindane affect its activity?
A7: Lindane's insecticidal activity is primarily attributed to its gamma isomer. Other isomers of this compound exhibit different levels of toxicity and environmental persistence. [] Structural modifications, such as the removal or substitution of chlorine atoms, can significantly impact lindane's activity and toxicity.
Q8: What formulation strategies are used to improve lindane's efficacy?
A8: While lindane use is restricted, historically, various formulations were employed, including dusts, wettable powders, and emulsifiable concentrates, to improve its application and efficacy.
Q9: What are the current regulations regarding lindane use?
A9: Due to its toxicity and environmental persistence, lindane use has been banned or severely restricted in most developed countries. [, ] The Stockholm Convention on Persistent Organic Pollutants, a global treaty, lists lindane as a persistent organic pollutant (POP) to be phased out.
Q10: How is lindane absorbed and distributed in the body?
A10: Lindane can be absorbed through ingestion, inhalation, and dermal contact. [] Once absorbed, it is distributed throughout the body, accumulating in fatty tissues. Lindane can cross the blood-brain barrier and the placenta, posing risks to the nervous system and developing fetuses. []
Q11: How is lindane metabolized and excreted?
A11: Lindane is primarily metabolized in the liver, undergoing biotransformation reactions that include dechlorination, dehydrochlorination, and oxidation. [] Metabolites are excreted primarily in urine and feces.
Q12: What in vitro and in vivo models are used to study lindane's effects?
A12: Researchers utilize various in vitro and in vivo models to investigate lindane's effects on different biological systems:
- Cell Culture: Primary cultures of cells, such as rat Kupffer cells, are used to study lindane's impact on specific cell types and cellular processes. []
- Animal Models: Rodents, such as rats and mice, are commonly used animal models to study lindane's effects on the nervous system, liver, and reproductive organs. [, , , , , ]
- Aquatic Organisms: Fish, such as rainbow trout, are used to assess lindane's ecotoxicological effects on aquatic organisms and ecosystems. []
Q13: Are there known mechanisms of lindane resistance in insects?
A13: Yes, resistance to lindane has been reported in various insect populations. Resistance mechanisms include target site insensitivity, particularly mutations in GABAA receptors, and increased detoxification. []
Q14: What are the known toxic effects of lindane on humans?
A14: Lindane exposure can lead to a range of adverse health effects in humans, including:
- Neurological Effects: Headache, dizziness, tremors, seizures, and convulsions are possible neurological effects, particularly after acute exposure. [, , ]
- Hepatotoxicity: Lindane can cause liver damage, potentially leading to jaundice and impaired liver function. []
- Reproductive Toxicity: Lindane is considered an endocrine disruptor and has been linked to reproductive problems, including reduced fertility and developmental effects. []
- Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies lindane as a Group 1 carcinogen, meaning it is carcinogenic to humans. []
Q15: Are there any drug delivery strategies related to lindane?
A15: As lindane is a banned or restricted substance, no current drug delivery strategies are being developed for its use.
Q16: What analytical techniques are used to detect and quantify lindane?
A16: Various analytical methods are employed for lindane detection and quantification:
- Gas Chromatography (GC): GC coupled with electron capture detectors (ECD) or mass spectrometry (MS) is widely used to separate, identify, and quantify lindane in environmental and biological samples. [, , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC can also be used for lindane analysis, often coupled with UV or fluorescence detectors. []
- Electrochemical Sensors: Researchers are developing electrochemical sensors based on modified electrodes for rapid and sensitive lindane detection in water samples. [, ]
Q17: What are the main environmental concerns associated with lindane?
A17: Lindane's persistence in the environment, its ability to bioaccumulate in food chains, and its toxic effects on various organisms raise significant ecological concerns. [, , , ]
Q18: What bioremediation strategies are employed for lindane removal?
A18: Bioremediation, utilizing microorganisms to degrade lindane, is a promising approach for cleaning up contaminated sites. Researchers are exploring the use of bacteria, fungi, and microalgae for lindane bioremediation. [, , , ]
Q19: What factors influence lindane's solubility and bioavailability?
A19: Lindane's solubility in water is relatively low, ranging from 7.9 to 9.2 mg/L, depending on the water source and temperature. [] Factors such as pH, temperature, and the presence of organic matter can influence lindane's dissolution and bioavailability in the environment.
Q20: How are analytical methods for lindane validated?
A20: Analytical methods for lindane detection and quantification undergo rigorous validation procedures to ensure their accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).
Q21: What are the alternatives to lindane for pest control?
A21: Due to environmental and health concerns, safer alternatives to lindane have been adopted for pest control, including:
Q22: How is lindane waste managed?
A22: Lindane is classified as hazardous waste and requires special handling and disposal procedures to prevent environmental contamination. Treatment methods include incineration, chemical treatment, and bioremediation.
Q23: When was lindane first used as an insecticide?
A23: Lindane was first synthesized in the 1940s and gained widespread use as an insecticide in the following decades.
Q24: When did concerns about lindane's impact emerge?
A24: Concerns about lindane's environmental persistence and potential toxicity to humans and wildlife emerged in the 1970s, leading to restrictions and bans on its use in many countries. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.